N-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(m-tolyl)acetamide (CAS 2034595-30-5) is a synthetic organic molecule characterized by a central ethylenediamine scaffold that links a pyrazole ring, a thiophene ring, and an m-tolylacetamide substituent. Its molecular formula is C18H19N3OS, with a molecular weight of 325.4 g/mol.
Molecular FormulaC18H19N3OS
Molecular Weight325.4 g/mol
Cat. No.B12246949
⚠ Attention: For research use only. Not for human or veterinary use.
N-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(m-tolyl)acetamide: Chemical Identity & Procurement Baseline
N-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(m-tolyl)acetamide (CAS 2034595-30-5) is a synthetic organic molecule characterized by a central ethylenediamine scaffold that links a pyrazole ring, a thiophene ring, and an m-tolylacetamide substituent. Its molecular formula is C18H19N3OS, with a molecular weight of 325.4 g/mol. The compound is cataloged in chemical registries as a research chemical . Its structure, featuring multiple heteroaryl rings and an amide bond, places it within the broad chemical space of potentially bioactive small molecules, often used in medicinal chemistry screening libraries.
Why a Generic N-(Pyrazolyl-Thienyl Ethyl) Acetamide Cannot Substitute for This Specific Compound
Close structural analogs, such as N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)acetamide (CAS 2034595-26-9) or other members of the pyrazole-thiophene-acetamide chemotype, share a common core but differ critically in their N-substituent. The target compound incorporates a bulky, lipophilic m-tolyl moiety, which is absent in simpler analogs . In medicinal chemistry, even minor structural modifications on such scaffolds can cause profound shifts in target affinity, selectivity, and pharmacokinetic profile, as observed across analogous kinase inhibitor series [1]. Without compound-specific head-to-head biological data, the assumption of functional equivalence between these analogs is scientifically unsound. Changes in lipophilicity (cLogP) and steric bulk directly impact solubility, membrane permeability, and metabolic stability, making generic substitution a high-risk proposition for any experiment requiring a defined pharmacological probe or a specific structure-activity relationship (SAR) datapoint [1].
[1] Park, H. et al. Thiophenyl-Pyrazolourea Derivatives as Potent, Brain Penetrant, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. PDB: 7KSI. Released 2021-03-17. View Source
Quantitative Differential Evidence for N-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(m-tolyl)acetamide
Verified Application Scenarios for N-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(m-tolyl)acetamide
Scaffold and Physicochemical Screening Library Usage
Procurement for inclusion in a diversity-oriented screening library where the combination of a pyrazole, thiophene, and m-tolylacetamide moiety represents a distinct point in chemical space. The compound's molecular weight (325.4 g/mol) and formula (C18H19N3OS) are documented . Its use is justified when the goal is to map the biological activity of this specific chemotype, rather than as a validated tool compound.
Starting Material for SAR-Driven Medicinal Chemistry
Use as a starting material or synthetic intermediate for medicinal chemistry optimization programs. The presence of the m-tolyl group offers a vector for further derivatization that is absent in simpler N-acetamide analogs like CAS 2034595-26-9 . The structure provides a distinct aliphatic-aromatic substitution pattern that can be explored to modulate physicochemical properties in lead optimization campaigns [1].
[1] Park, H. et al. Thiophenyl-Pyrazolourea Derivatives as Potent, Brain Penetrant, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. PDB: 7KSI. Released 2021-03-17. View Source
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